Maprotiline

Pharmacology Neurotransmitter Transporters Receptor Binding

Select Maprotiline for its unparalleled NET selectivity (Ki=1.8 nM) over SERT, enabling unambiguous noradrenergic pathway studies. Its unique tetracyclic structure and distinct seizure risk profile (4.1× vs TCAs) make it essential for toxicology modeling and GIRK channel SAR (EC50=47.1 µM). Supported by validated stability-indicating HPLC methods for quality control. Choose the definitive NET inhibitor for reproducible, pathway-specific research outcomes.

Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
CAS No. 10262-69-8
Cat. No. B082187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaprotiline
CAS10262-69-8
SynonymsBa-34,276
Ba34,276
Deprilept
Dibencycladine
Hydrochloride, Maprotiline
Ludiomil
Maprolu
Maprotilin
Maprotilin Holsten
Maprotilin neuraxpharm
Maprotilin ratiopharm
Maprotilin TEVA
maprotilin von ct
Maprotilin-neuraxpharm
Maprotilin-ratiopharm
Maprotilin-TEVA
Maprotiline
Maprotiline Hydrochloride
Maprotiline Mesylate
Mesylate, Maprotiline
Mirpan
N-Methyl-9,10-ethanoanthracene-9(10H)-propylamine
Novo Maprotiline
Novo-Maprotiline
Psymion
Molecular FormulaC20H23N
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24
InChIInChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3
InChIKeyQSLMDECMDJKHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.6 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble
1.50e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Maprotiline (CAS 10262-69-8) Product Procurement & Technical Selection Overview


Maprotiline is a tetracyclic antidepressant (TeCA) that functions as a highly selective inhibitor of the norepinephrine transporter (NET). While structurally and mechanistically related to the tricyclic antidepressants (TCAs), maprotiline exhibits a markedly distinct pharmacological profile characterized by high affinity for NET (Ki = 1.8 nM) with minimal interference with serotonin (5-HT) reuptake systems [1]. This compound is primarily utilized in research models of noradrenergic signaling, major depressive disorder, neuropathic pain, and certain cancer pathways, with recent studies also exploring its antiproliferative and neuroprotective properties .

Why Generic Substitution of Maprotiline (CAS 10262-69-8) with In-Class Analogs Compromises Research Reproducibility


Although maprotiline is often grouped with TCAs or other tetracyclic antidepressants, direct substitution with analogs such as amitriptyline, nortriptyline, or mirtazapine is scientifically unsound. Maprotiline possesses a unique bridged tetracyclic structure that confers a distinct selectivity ratio for NET over the serotonin transporter (SERT) [1]. This structural uniqueness translates into a differential side-effect and toxicity profile, most notably an increased risk of seizures in overdose compared to TCAs, and a distinct pattern of GIRK channel modulation [2]. Furthermore, while mirtazapine is also a tetracyclic, its primary mechanism is presynaptic alpha-2 adrenoreceptor antagonism, a pathway completely distinct from maprotiline's NET inhibition, rendering them non-interchangeable for targeted pathway studies [3].

Quantitative Differential Evidence for Maprotiline (CAS 10262-69-8) Selection in Scientific Research


Norepinephrine Transporter (NET) Binding Affinity and Selectivity: Maprotiline vs. Tricyclic Antidepressants

Maprotiline demonstrates high-affinity binding to the norepinephrine transporter (NET) with a Ki value of 1.8 nM, as measured in radioligand binding assays . It is a highly selective noradrenergic reuptake inhibitor, exhibiting minimal to no affinity for the serotonin transporter (SERT), in direct contrast to many tricyclic antidepressants like amitriptyline and imipramine which potently inhibit both NET and SERT [1]. This selective profile is a direct consequence of its tetracyclic structure.

Pharmacology Neurotransmitter Transporters Receptor Binding Antidepressant Selectivity

Differential Modulation of GIRK Channels: Maprotiline vs. Amitriptyline and Nortriptyline

In functional studies on G-protein-coupled inwardly rectifying potassium (GIRK) channels, maprotiline exhibits a distinct inhibitory profile compared to structurally related TCAs. This channel modulation is a known off-target effect of many antidepressants. The EC50 for inhibition of GIRK1/2 channels was measured at 47.1 ± 10.1 µM for maprotiline, which is significantly different from the values observed for amitriptyline (22.3 ± 2.8 µM) and nortriptyline (50.5 ± 12.8 µM) [1].

Neurophysiology Ion Channel Pharmacology Antidepressant Mechanisms GIRK Channel

Comparative Toxicity Profile: Seizure Risk in Overdose vs. Tricyclic Antidepressants

A retrospective review of 1,313 cases of cyclic antidepressant exposures reported to a poison center quantified a significant difference in seizure incidence. Seizures were documented in 12.2% of maprotiline exposures, compared to a 3.0% incidence in the tricyclic antidepressant (TCA) group (P < 0.01). The incidence was highest for amoxapine at 24.5%, while trazodone showed 0% [1]. Despite the higher seizure risk, maprotiline overdose was associated with less severe peripheral autonomic and cardiac toxicity than typical TCA overdoses [2].

Toxicology Drug Safety Seizure Threshold Overdose Management

Clinical Efficacy and Tolerability: Maprotiline vs. SSRI Paroxetine in Dose Escalation Study

A large double-blind, randomized, multicenter study (n=544 outpatients) directly compared the therapeutic benefits of dose escalation for maprotiline (100 mg/day) versus the SSRI paroxetine (20 mg/day) in patients with inadequate treatment response. While both drugs showed comparable antidepressant efficacy, the side-effect profiles were distinct. The maprotiline group exhibited a higher frequency of anticholinergic side effects, whereas the paroxetine group reported more nausea, sweating, and headache [1]. This study provides a quantified benchmark for the clinical performance and side-effect burden of maprotiline relative to a major modern antidepressant class.

Clinical Psychopharmacology Depression Research Comparative Efficacy Antidepressant Dosing

Validated Research & Industrial Application Scenarios for Maprotiline (CAS 10262-69-8) Based on Differential Evidence


Targeted Investigation of Noradrenergic Signaling in Depression and Anxiety Models

Given its validated high selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) [1], maprotiline is the compound of choice for in vivo and in vitro studies aiming to isolate and characterize the behavioral and molecular consequences of enhanced noradrenergic tone. Unlike the tricyclic amitriptyline, which has a dual mechanism, maprotiline allows researchers to attribute observed effects—such as changes in beta-adrenergic receptor sensitivity or cAMP signaling [2]—specifically to norepinephrine reuptake inhibition.

Comparative Toxicology and Overdose Model Research

Due to its well-documented, quantitatively distinct toxicity profile—specifically a 4.1-fold higher risk of seizures in overdose compared to classic TCAs [3]—maprotiline is a valuable tool compound in toxicology. It serves as a positive control or comparative agent in studies modeling antidepressant-induced seizures, cardiotoxicity, and the development of novel overdose countermeasures, where its unique pattern of high CNS excitability with relatively low cardiotoxicity is essential for mechanistic dissection [4].

GIRK Channel and Ion Channel Pharmacology Studies

The quantified differential inhibitory effect of maprotiline on GIRK1/2 channels (EC50 = 47.1 µM), which is distinct from that of amitriptyline (EC50 = 22.3 µM) and nortriptyline (EC50 = 50.5 µM) [5], positions this compound as a critical tool for probing structure-activity relationships (SAR) around potassium channel modulation by antidepressants. Researchers investigating the molecular determinants of GIRK channel block can utilize maprotiline as a structurally unique comparator to TCAs.

Quality Control and Stability Testing of Maprotiline Pharmaceutical Formulations

The development and validation of specific, stability-indicating HPLC methods for the determination of maprotiline and its related impurities in solid dosage forms provide a technical framework for analytical chemists in pharmaceutical quality control [6]. This established methodology, capable of resolving maprotiline from its degradation products and synthetic impurities, is directly applicable for batch release, stability studies, and method development for related tetracyclic compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maprotiline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.